molecular formula C13H17N5O2 B12140426 ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

Cat. No.: B12140426
M. Wt: 275.31 g/mol
InChI Key: XFEZZQUTXFCCRQ-UHFFFAOYSA-N
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Description

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also contains a purine moiety, which is a fused bicyclic ring system composed of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate typically involves the reaction of a piperidine derivative with a purine derivative under specific conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety in the compound can mimic natural purine bases, allowing it to bind to purine-binding sites on enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a piperidine ring and a purine moiety, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZZQUTXFCCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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